
Dibutyl(phenyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl(phenyl)arsane is an organoarsenic compound characterized by the presence of a phenyl group and two butyl groups attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
Dibutyl(phenyl)arsane can be synthesized through several methods. One common approach involves the reaction of phenylarsine oxide with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reagents are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions
Dibutyl(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides.
Reduction: It can be reduced to form simpler arsenic-containing compounds.
Substitution: The butyl or phenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic trioxide, while substitution reactions can produce various organoarsenic derivatives .
科学研究应用
Dibutyl(phenyl)arsane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studies have explored its potential as a biological probe due to its ability to interact with thiol groups in proteins.
Medicine: Research is ongoing to investigate its potential use in therapeutic applications, particularly in targeting cancer cells.
作用机制
The mechanism by which dibutyl(phenyl)arsane exerts its effects involves its interaction with molecular targets such as thiol groups in proteins. This interaction can lead to the formation of stable complexes, affecting the function of the target proteins. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological activity .
相似化合物的比较
Similar Compounds
Phenylarsine oxide: Contains a phenyl group and an oxygen atom bonded to arsenic.
Arsine: A simpler arsenic hydride with three hydrogen atoms attached to arsenic.
Triphenylarsine: Contains three phenyl groups attached to arsenic.
Uniqueness
Dibutyl(phenyl)arsane is unique due to the presence of both butyl and phenyl groups, which confer distinct chemical properties and reactivity compared to other organoarsenic compounds.
属性
CAS 编号 |
21785-65-9 |
|---|---|
分子式 |
C14H23As |
分子量 |
266.25 g/mol |
IUPAC 名称 |
dibutyl(phenyl)arsane |
InChI |
InChI=1S/C14H23As/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3 |
InChI 键 |
BOHNWWTZVYEMMA-UHFFFAOYSA-N |
规范 SMILES |
CCCC[As](CCCC)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


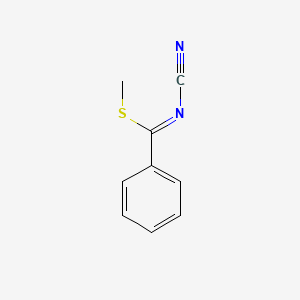

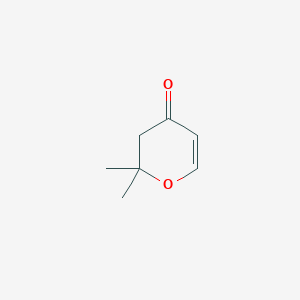
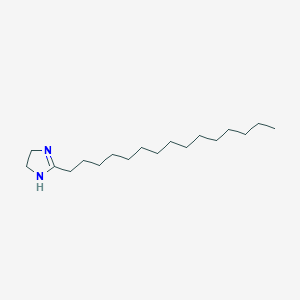
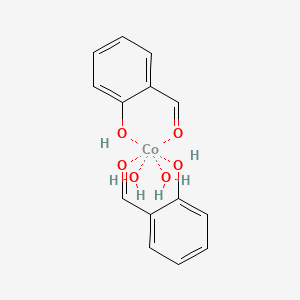
![3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B14711835.png)
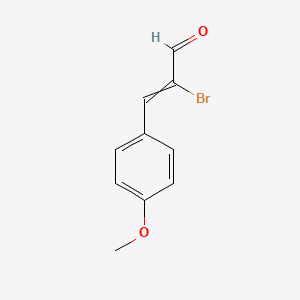
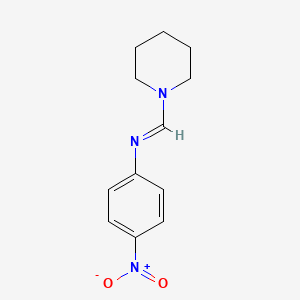

![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
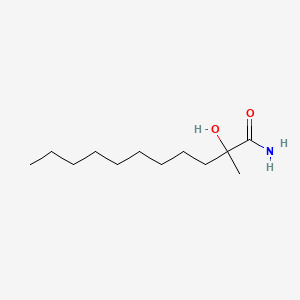


![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)
